N-Acetyl-S-ethyl-L-cysteine
CAS No.: 31386-36-4
Cat. No.: VC20766805
Molecular Formula: C7H13NO3S
Molecular Weight: 191.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31386-36-4 |
|---|---|
| Molecular Formula | C7H13NO3S |
| Molecular Weight | 191.25 g/mol |
| IUPAC Name | (2R)-2-acetamido-3-ethylsulfanylpropanoic acid |
| Standard InChI | InChI=1S/C7H13NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 |
| Standard InChI Key | BSVHABSINROVJJ-LURJTMIESA-N |
| Isomeric SMILES | CCSC[C@@H](C(=O)O)NC(=O)C |
| SMILES | CCSCC(C(=O)O)NC(=O)C |
| Canonical SMILES | CCSCC(C(=O)O)NC(=O)C |
Introduction
Overview of N-Acetyl-S-ethyl-L-cysteine
N-Acetyl-S-ethyl-L-cysteine is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the addition of an acetyl group and an ethyl group to the sulfur atom of L-cysteine, enhancing its solubility and bioavailability. It is also known by several synonyms, including N-acetyl-S-ethylcysteine and (2R)-2-acetamido-3-ethylsulfanylpropanoic acid.
Biological Significance
N-Acetyl-S-ethyl-L-cysteine exhibits properties that are beneficial for human health, particularly in its role as a precursor to glutathione, a vital antioxidant in the body. The compound's antioxidant capabilities make it a candidate for therapeutic applications in various medical conditions.
Mechanisms of Action
The primary mechanisms through which N-Acetyl-S-ethyl-L-cysteine exerts its effects include:
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Antioxidant Activity: It helps neutralize free radicals, reducing oxidative stress.
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Glutathione Precursor: It facilitates the synthesis of glutathione, critical for detoxification processes.
Clinical Applications
Research has indicated potential applications for N-Acetyl-S-ethyl-L-cysteine in treating several health conditions:
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Chronic Diseases: It may assist in managing chronic conditions such as diabetes and cardiovascular diseases.
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Psychiatric Disorders: There is evidence supporting its use as an adjunctive treatment for conditions like bipolar disorder and schizophrenia .
Research Findings
Recent studies have explored the pharmacological properties and therapeutic potential of N-Acetyl-S-ethyl-L-cysteine.
Pharmacokinetics
Research indicates that N-Acetyl-S-ethyl-L-cysteine has favorable pharmacokinetic properties:
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Absorption: It is efficiently absorbed when administered orally, achieving peak plasma concentrations within 30 minutes to 1 hour after ingestion .
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Bioavailability: Compared to its parent compound, N-acetylcysteine, N-Acetyl-S-ethyl-L-cysteine shows improved bioavailability due to its modified structure.
Efficacy in Clinical Trials
Clinical studies have demonstrated the efficacy of N-Acetyl-S-ethyl-L-cysteine in various therapeutic contexts:
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Oxidative Stress Reduction: Trials have shown significant reductions in markers of oxidative stress among participants using this compound as part of their treatment regimen .
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Neuroprotective Effects: Evidence suggests that it may offer neuroprotective benefits, particularly in neurodegenerative diseases .
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